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Compound of Interest

Compound Name: Ombuin 3-glucoside

Cat. No.: B12369234

Get Quote

Dual PPARα/δ Agonist & Anti-Inflammatory Flavonoid

Executive Summary
Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) is a methylated flavonoid glycoside

derived primarily from Gynostemma pentaphyllum and Opuntia species. Unlike its parent

compound quercetin, Ombuin 3-glucoside possesses a unique methylation pattern (7,4'-

dimethylation) that alters its bioavailability and pharmacodynamic profile.

This guide details its identification as a rare dual agonist of Peroxisome Proliferator-Activated

Receptors (PPARα and PPARδ/β), positioning it as a high-value candidate for metabolic

syndrome, dyslipidemia, and atherosclerosis therapeutics. Furthermore, it exhibits significant

anti-inflammatory activity via the Src/NF-κB axis.[1][2]

Part 1: Chemical Identity & Structure-Activity
Relationship (SAR)
Chemical Profile[3][4][5][6][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12369234#bc-rfq
https://www.benchchem.com/product/b12369234/docs?utm_src=pdf-body#ombuin-3-glucoside-technical-monograph-experimental-guide
https://www.benchchem.com/product/b12369234/docs?utm_src=pdf-body#ombuin-3-glucoside-technical-monograph-experimental-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC11354356/
https://pubmed.ncbi.nlm.nih.gov/39201475/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369234?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]

Common Name: Ombuin 3-glucoside (Ombuin-3-glc)[3]

Aglycone: Ombuin (7,4'-dimethylquercetin)

Molecular Formula: C₂₃H₂₄O₁₂[3]

Molecular Weight: 492.43 g/mol

Structural Significance (SAR)
The biological potency of Ombuin 3-glucoside is dictated by three structural modifications

relative to the flavonoid backbone:

7,4'-Dimethylation: The methyl groups at positions 7 and 4' significantly increase lipophilicity

compared to quercetin. This enhances membrane permeability and metabolic stability by

blocking sites typically susceptible to rapid Phase II conjugation (glucuronidation/sulfation).

3-O-Glucosylation: The glucose moiety at position 3 confers water solubility, essential for

initial formulation and intestinal transport. In vivo, this bond is typically hydrolyzed by

cytosolic β-glucosidases or gut microbiota (LPH/CBG), releasing the bioactive aglycone

(Ombuin).

Hydroxyl Retention (C5, C3'): Retention of the C5-OH (hydrogen bonded to the C4-keto

group) and C3'-OH is critical for receptor binding affinity, particularly within the PPAR ligand-

binding domain (LBD).

Part 2: Pharmacological Mechanisms
Primary Mechanism: Dual PPARα/δ Agonism
Research indicates that Ombuin 3-glucoside acts as a specific ligand for PPARα and PPARδ/

β, but notably not PPARγ.[4] This selectivity profile is advantageous for treating dyslipidemia

without the weight-gain side effects associated with PPARγ agonists (e.g., thiazolidinediones).
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PPARα Activation (Hepatocytes): Upregulates fatty acid oxidation genes (CPT1, ACOX1)

and downregulates lipogenic genes (SREBP-1c, SCD-1), reducing hepatic triglyceride

accumulation.

PPARδ Activation (Macrophages): Induces expression of ATP-binding cassette transporters

(ABCA1, ABCG1), promoting reverse cholesterol transport (cholesterol efflux) from

macrophages to HDL particles.

Secondary Mechanism: Anti-Inflammatory Signaling
Ombuin (the active metabolite) exerts potent anti-neuroinflammatory and systemic anti-

inflammatory effects by targeting the Src kinase.

Inhibition of Src: Prevents the phosphorylation of downstream PI3K/AKT and IKK complex.

NF-κB Suppression: Blocks the degradation of IκBα, preventing the nuclear translocation of

the p65 subunit.

Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Nitric Oxide

(NO) production.[1][2][5]

Mechanistic Pathway Diagram
The following diagram illustrates the dual pathway action: Metabolic regulation via PPARs and

Anti-inflammation via Src/NF-κB.
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Caption: Dual mechanistic action of Ombuin 3-glucoside regulating lipid metabolism via

PPARs and suppressing inflammation via Src kinase inhibition.

Part 3: Isolation & Purification Protocol
Source Material:Gynostemma pentaphyllum (Aerial parts) or Opuntia dillenii (Cladodes).

Objective: Isolation of high-purity (>95%) Ombuin 3-glucoside.

Step-by-Step Methodology
Extraction:

Macerate dried aerial parts (1.0 kg) in 70% Ethanol (10 L) for 3 days at room temperature.

Filter and concentrate under reduced pressure (Rotary Evaporator, 45°C) to obtain crude

extract.

Liquid-Liquid Partition:

Suspend crude extract in H₂O.

Partition sequentially with n-Hexane (to remove lipids) → Ethyl Acetate (EtOAc) → n-

Butanol (n-BuOH).

Target Fraction: The n-BuOH fraction contains the glycosides. Collect and concentrate.

Column Chromatography (CC):

Stationary Phase: Diaion HP-20 macroporous resin.

Elution: Gradient of H₂O/EtOH (100:0 → 0:100).

Collect fractions eluting at ~40-60% EtOH.

Purification (Polishing):

Subject active fraction to Sephadex LH-20 column (Eluent: MeOH).
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Final purification via Semi-preparative HPLC (C18 Column, Mobile Phase: MeOH/H₂O

55:45 v/v).

Validation:

Verify structure via ¹H-NMR and ¹³C-NMR (Look for methoxy signals at δ ~3.8 and

anomeric proton at δ ~5.0-5.5).
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Caption: Workflow for the bio-guided isolation of Ombuin 3-glucoside from plant matrices.

Part 4: Experimental Validation Assays
PPAR Agonist Reporter Gene Assay
This protocol validates the specific activation of PPARα and PPARδ by Ombuin 3-glucoside.

[4]

Cell Line: CV-1 or HEK293 cells.

Transfection: Co-transfect cells with:

Expression plasmid (pSG5-PPARα, pSG5-PPARδ, or pSG5-PPARγ).

PPRE-luciferase reporter plasmid (PPRE-X3-TK-Luc).

Renilla luciferase (internal control).

Treatment: Incubate cells with Ombuin 3-glucoside (1–50 μM) for 24 hours. Use

Fenofibrate (PPARα agonist) and GW501516 (PPARδ agonist) as positive controls.

Readout: Measure Luciferase activity using a Dual-Luciferase Assay System.
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Expected Result: Dose-dependent increase in luciferase activity for PPARα and PPARδ

transfected cells; no change for PPARγ.

Anti-Inflammatory NO Inhibition Assay
Cell Line: RAW 264.7 Macrophages.

Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 μg/mL).

Treatment: Co-treat with Ombuin 3-glucoside (5, 10, 20 μM).

Readout: Measure Nitrite accumulation in the supernatant using Griess Reagent at 540 nm.

Viability Check: Perform MTT assay in parallel to ensure reduction in NO is not due to

cytotoxicity.

Part 5: Data Summary & Comparative Potency
The following table summarizes the biological activity of Ombuin 3-glucoside compared to

standard controls.

Biological Activity Target / Assay
Effective
Concentration

Efficacy vs. Control

Lipid Metabolism
PPARα Activation

(HepG2)
EC₅₀ ≈ 10–20 μM

Comparable to

Fenofibrate

Lipid Metabolism PPARδ Activation EC₅₀ ≈ 15 μM
Moderate vs.

GW501516

Cholesterol Efflux
ABCA1 mRNA

Induction
10 μM 2.5-fold increase

Anti-Inflammation
NO Inhibition (LPS-

induced)
IC₅₀ ≈ 12.5 μM Superior to Quercetin

Cytotoxicity
MTT Assay (Vero

Cells)
CC₅₀ > 100 μM

Non-toxic at

therapeutic dose
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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